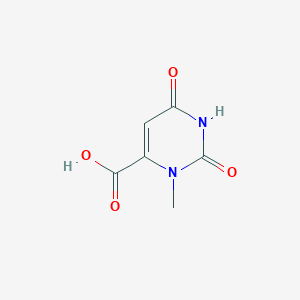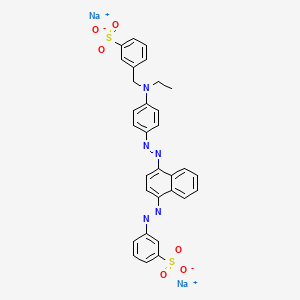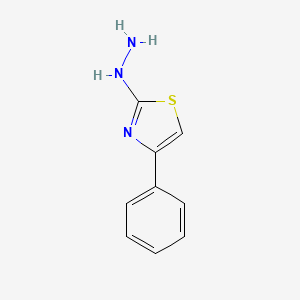
乙酸镧
概述
描述
Lanthanum acetate is an inorganic compound, a salt of lanthanum with acetic acid. It has the chemical formula La(CH₃CO₂)₃. This compound is known for its colorless crystalline appearance and high solubility in water. Lanthanum acetate is primarily used in various industrial applications, including specialty glass manufacturing and water treatment .
科学研究应用
Lanthanum acetate has several scientific research applications:
Specialty Glass Manufacturing: It is used to produce glass with specific optical properties.
Water Treatment: Lanthanum acetate is employed in water treatment processes to remove phosphates.
Ceramic Production: It is a component in the production of ceramic products.
Catalysis: Lanthanum acetate acts as a catalyst in the pharmaceutical industry.
作用机制
Target of Action
Lanthanum acetate primarily targets dietary phosphate in the gastrointestinal tract . The compound’s role is to bind to dietary phosphate and prevent its absorption, thereby reducing serum phosphate levels .
Mode of Action
Lanthanum acetate interacts with its target, dietary phosphate, by forming insoluble lanthanum phosphate complexes . These complexes pass through the gastrointestinal (GI) tract unabsorbed . As a result, the absorption of phosphate is reduced, leading to a decrease in serum phosphate levels .
Biochemical Pathways
It is known that the compound’s action results in the formation of insoluble lanthanum phosphate complexes that are excreted in the feces .
Pharmacokinetics
Lanthanum acetate is taken orally and has minimal gastrointestinal absorption, resulting in a reduced risk of tissue deposition and systemic drug interactions . The compound dissociates in the acidic environment of the upper gastrointestinal tract, releasing lanthanum ions that bind to dietary phosphate . The pharmacokinetics of lanthanum carbonate, a related compound, have been studied in detail. For instance, systemic lanthanum exposure increased with an increasing dose but was less than dose-proportional, suggesting saturation of absorption .
Result of Action
The primary molecular effect of lanthanum acetate’s action is the formation of insoluble lanthanum phosphate complexes . On a cellular level, this results in a reduction of serum phosphate levels, primarily in patients with chronic kidney disease . This can help manage conditions such as hyperphosphatemia .
Action Environment
The action of lanthanum acetate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the hydration status of the patient. Additionally, the compound’s efficacy in binding phosphate may be influenced by the pH level of the gastrointestinal tract, as lanthanum ions are released in an acidic environment .
未来方向
Lanthanum-based adsorbents, including Lanthanum acetate, have been used for selective phosphate removal . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and the role of crystal structure in the phosphate removal performance of different compounds .
生化分析
Biochemical Properties
Lanthanum acetate plays a significant role in biochemical reactions, particularly as a substitute or antagonist for calcium in various cellular processes . It interacts with enzymes, proteins, and other biomolecules, often replacing calcium ions due to its similar ionic radius . This substitution can affect the activity of calcium-dependent enzymes and proteins, altering their function and stability . Lanthanum acetate’s ability to bind to oxygen-donating ligands without significant covalent bonding makes it a valuable probe in studying calcium biochemistry .
Cellular Effects
Lanthanum acetate influences various cellular processes by displacing calcium ions on cell membranes, thereby blocking certain calcium influx and efflux pathways . This can inhibit cellular responses that rely on calcium signaling, such as muscle contraction and neurotransmitter release . Additionally, lanthanum acetate can affect cell signaling pathways, gene expression, and cellular metabolism by altering calcium homeostasis . These effects are observed in different cell types, including muscle cells and neurons .
Molecular Mechanism
At the molecular level, lanthanum acetate exerts its effects by binding to calcium-binding sites on proteins and enzymes, often with higher affinity than calcium itself . This binding can inhibit or activate enzyme activity, depending on the specific enzyme and its role in cellular processes . Lanthanum acetate can also influence gene expression by modulating calcium-dependent transcription factors and signaling pathways . These molecular interactions highlight the compound’s potential as a tool for studying calcium-related biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanthanum acetate can change over time due to its stability and degradation properties . Lanthanum acetate forms hydrates that decompose when heated, leading to the formation of lanthanum oxide . This decomposition can affect its long-term stability and efficacy in biochemical experiments . Studies have shown that lanthanum acetate can maintain its activity over extended periods, but its effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of lanthanum acetate in animal models vary with different dosages . At lower doses, it can effectively substitute for calcium in various biochemical processes without causing significant toxicity . At higher doses, lanthanum acetate can exhibit toxic effects, including gastrointestinal disturbances and alterations in calcium homeostasis . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
Lanthanum acetate is involved in metabolic pathways related to calcium metabolism . It interacts with enzymes and cofactors that regulate calcium homeostasis, influencing metabolic flux and metabolite levels . Lanthanum acetate’s role in these pathways can provide insights into its potential therapeutic applications, particularly in conditions involving calcium dysregulation .
Transport and Distribution
Within cells and tissues, lanthanum acetate is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Lanthanum acetate’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical and medical applications .
Subcellular Localization
Lanthanum acetate’s subcellular localization is primarily within lysosomes and other organelles involved in calcium storage and regulation . It can accumulate in these compartments, influencing their function and activity . The compound’s ability to target specific subcellular locations makes it a valuable tool for studying intracellular calcium dynamics and related biochemical processes .
准备方法
Lanthanum acetate can be synthesized through several methods:
-
Reaction with Acetic Anhydride: : Lanthanum oxide reacts with acetic anhydride to form lanthanum acetate:
La2O3+3(CH3CO)2O→2La(CH3COO)3
-
Reaction with Acetic Acid: : Lanthanum oxide reacts with 50% acetic acid to produce lanthanum acetate:
La2O3+6CH3COOH→2La(CH3COO)3+3H2O
The optimal conditions for the synthesis include a concentration of acetic acid at 1.5 mol·L⁻¹, a solid-liquid ratio of lanthanum oxide to glacial acetic acid of 0.8, a dissolving time of 0.5 hours, and a dissolving temperature of 65°C .
化学反应分析
Lanthanum acetate undergoes various chemical reactions, including:
Decomposition: When heated, lanthanum acetate and its hydrates decompose.
Coordination Reactions: Lanthanum acetate forms coordination polymers, where each lanthanum center is nine-coordinate with two bidentate acetate ligands and oxygens from bridging acetate ligands.
相似化合物的比较
Lanthanum acetate is similar to other lanthanide acetates, such as praseodymium acetate and holmium acetate, which are isostructural. lanthanum acetate is unique due to its specific coordination properties and its widespread use in industrial applications .
Similar compounds include:
- Praseodymium acetate
- Holmium acetate
- Lanthanum acetylacetonate
Lanthanum acetate stands out due to its high solubility in water and its ability to form stable coordination polymers, making it highly valuable in various scientific and industrial applications.
属性
IUPAC Name |
lanthanum(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRJWBUSTKIQQH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061275 | |
| Record name | Lanthanum acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White hygroscopic solid; [MSDSonline] | |
| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
917-70-4, 10086-51-8 | |
| Record name | Lanthanum acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, lanthanum salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, lanthanum salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91Y2QLF3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
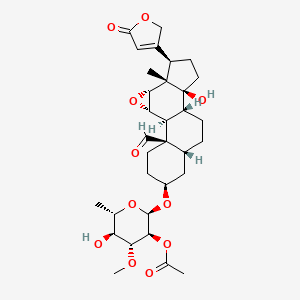
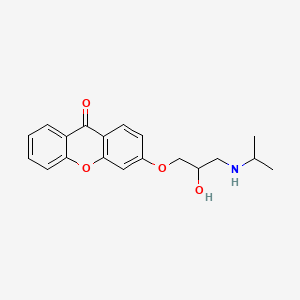

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)
![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)

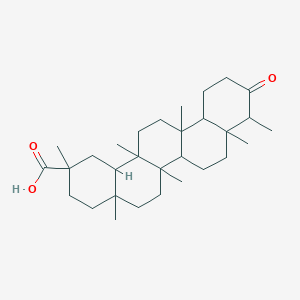

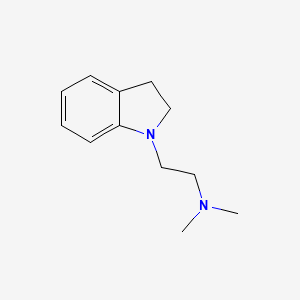
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)
